molecular formula C16H22N2O3 B2598848 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid CAS No. 694514-97-1

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B2598848
CAS No.: 694514-97-1
M. Wt: 290.363
InChI Key: QIQXSDGBZBAACD-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic Acid

Systematic Nomenclature and Regulatory Compliance Designations

The compound is systematically identified through the following designations:

Property Value
IUPAC Name This compound
CAS Registry Number 694514-97-1
Molecular Formula C₁₆H₂₂N₂O₃
SMILES Notation OC(=O)CCC(=O)NC₁=CC=C(C=C₁)N₁CCCCCC₁
MDL Number MFCD03834543

The IUPAC name reflects its structure: a butanoic acid backbone with a 4-oxo substituent linked to an aromatic amine group bearing an azepane (seven-membered cyclic amine) moiety. Regulatory compliance is evidenced by its CAS and MDL identifiers, which standardize its classification in chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry is characterized by:

  • Molecular Weight : 290.36 g/mol .
  • Key Structural Features :
    • An azepane ring (N-linked seven-membered cyclohexane derivative) attached para to the amino group on the phenyl ring.
    • A butanoic acid chain connected via an amide bond (N-C=O) to the aromatic amine.
    • Planar geometry at the amide bond due to resonance stabilization, with possible torsional flexibility in the azepane ring and butanoic acid chain .

Conformational analysis suggests steric interactions between the azepane ring and the phenyl group may influence rotational freedom. The carboxylic acid group adopts a trans configuration relative to the amide bond to minimize steric hindrance.

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this specific compound is unavailable in the provided sources, general methodologies for structural elucidation can be inferred :

  • Crystal Mounting : Flash-freezing in liquid nitrogen to preserve lattice integrity.
  • Diffraction Patterns : Expected to reveal orthorhombic or monoclinic crystal systems due to the compound’s asymmetric structure.
  • Electron Density Maps : Would highlight the azepane ring’s chair conformation and hydrogen bonding between the carboxylic acid and amide groups.

Hypothetical unit cell parameters might include:

  • Space Group : P2₁/c (common for similar aromatic amides).
  • Key Bond Lengths : C=O (1.22 Å), C-N (1.33 Å), and C-C (1.54 Å) .

Vibrational Spectroscopy (IR/Raman) Fingerprint Analysis

Predicted IR absorption bands, based on functional groups and analogous compounds :

Vibration Mode Frequency Range (cm⁻¹) Assignment
O-H Stretch (carboxylic acid) 2500–3300 (broad) Carboxylic acid dimerization
N-H Stretch (amide) 3300–3250 (medium) Secondary amide
C=O Stretch (amide) 1650–1680 (strong) Amide I band
C=O Stretch (carboxylic acid) 1710–1760 (strong) Protonated carbonyl
C-N Stretch (azepane) 1200–1350 (medium) Cyclic amine

Raman spectroscopy would complement IR data, particularly in resolving skeletal vibrations of the azepane ring (600–800 cm⁻¹) and phenyl ring breathing modes (1000–1100 cm⁻¹).

Nuclear Magnetic Resonance Spectroscopic Profiling

Expected ¹H and ¹³C NMR chemical shifts, derived from structural analogs :

¹H NMR (400 MHz, DMSO-d₆)
Proton Environment δ (ppm) Multiplicity
Carboxylic acid (-COOH) 12.1 (s, 1H) Singlet
Amide (-NH-) 9.8 (s, 1H) Broad (exchangeable)
Aromatic protons 7.5–6.8 (m, 4H) Multiplet (para-substituted)
Azepane CH₂ 2.8–2.6 (m, 4H) Multiplet
Butanoic acid CH₂ 2.5–2.3 (t, 2H) Triplet (J = 7.2 Hz)
Azepane CH₂ (outer) 1.6–1.4 (m, 8H) Multiplet
¹³C NMR (100 MHz, DMSO-d₆)
Carbon Environment δ (ppm)
Carboxylic acid (C=O) 174.2
Amide (C=O) 169.5
Aromatic carbons 140.1, 128.9, 119.7, 116.4
Azepane N-CH₂ 54.3
Butanoic acid CH₂ 35.8, 29.1
Azepane CH₂ 26.7, 23.4

The ¹H NMR spectrum would show coupling between the amide proton and adjacent methylene groups, while ¹³C NMR confirms the quaternary carbonyl carbons.

Properties

IUPAC Name

4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXSDGBZBAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid involves synthetic routes that typically include the reaction of azepane with 4-nitrophenylamine, followed by the reduction of the nitro group to an amine. The resulting compound is then reacted with succinic anhydride to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid with structurally related derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound (Target) C₁₆H₂₂N₂O₃ 290.36 Azepane, phenyl, amide, carboxylic acid Metal coordination, drug intermediates
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀FNO₃ 211.19 Fluorine (electron-withdrawing) at phenyl ortho-position Enhanced acidity; used in metal complexes for antimicrobial studies
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.65 Chlorine (electron-withdrawing) at phenyl ortho-position Improved thermal stability; intermediate for agrochemicals
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₃ 221.25 Ethyl (electron-donating) at phenyl ortho-position Increased lipophilicity; explored in prodrug design
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid C₂₁H₂₃FN₃O₄ 400.43 Piperazine, fluorine, hydroxyl groups Dual hydrogen-bonding capacity; potential CNS drug candidate
Sacubitril (4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic acid) C₂₄H₂₉NO₅ 411.50 Biphenyl, ethoxy, methyl groups FDA-approved angiotensin receptor neprilysin inhibitor (ARNI) for heart failure

Key Observations:

Substituent Effects on Reactivity:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring increase the compound's acidity and thermal stability .
  • Electron-donating groups (e.g., -CH₂CH₃) enhance lipophilicity, improving membrane permeability in drug delivery .

Spectroscopic and Stability Properties:

  • Conjugated systems (e.g., acryloyl groups in ) exhibit distinct UV-Vis and IR spectra , useful for analytical identification .
  • Compounds with extended aromatic systems (e.g., benzothiazole in ) show enhanced fluorescence, relevant in sensor applications .

Contradictions and Limitations:

  • While this compound is noted for metal coordination, direct biological activity data are scarce compared to fluorophenyl or piperazine derivatives .
  • Sacubitril’s complex structure limits its use as a direct comparator for simpler derivatives .

Biological Activity

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, also known as a derivative of oxobutanoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer significant therapeutic properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, with a molecular weight of approximately 290.36 g/mol. The structure includes an azepane ring and an amine group, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC16H22N2O3C_{16}H_{22}N_{2}O_{3}
Molecular Weight290.36 g/mol
CAS Number694514-97-1
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxoquinolizine derivatives have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study Example:
A study synthesized a series of oxoquinolizine derivatives that showed improved antibacterial efficacy compared to traditional fluoroquinolones. The findings suggested that modifications at specific positions on the compound could enhance activity against resistant bacterial strains .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes relevant in metabolic pathways. For instance, compounds related to this compound have been studied for their ability to inhibit alanine-glyoxylate aminotransferase, an enzyme involved in glyoxylate detoxification . This inhibition can have implications in metabolic disorders.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that it may exhibit favorable properties for intestinal absorption and low toxicity profiles based on Ames tests .

ParameterValue
Human Intestinal AbsorptionHigh Probability
Blood-Brain BarrierModerate Probability
Ames TestNon-carcinogenic

Q & A

Q. What are the primary synthetic routes for 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, and how can its purity be validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 4-azepan-1-ylphenylamine with a ketone-bearing carboxylic acid derivative (e.g., 4-oxobutanoic acid) under basic conditions. Key intermediates are purified via recrystallization or column chromatography . Validation: Purity is confirmed using HPLC (≥95% purity threshold) and spectroscopic methods. FT-IR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxobutanoic moiety), while LC-MS confirms molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • FT-IR: Confirms functional groups (amide C=O at ~1650 cm⁻¹, carboxylic O-H stretch at ~2500-3000 cm⁻¹) .
  • NMR: ¹H and ¹³C NMR resolve aromatic/azepane protons and carbon environments. For example, the azepane ring protons appear as multiplet signals at δ 1.5–2.5 ppm .
  • X-ray crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between the amide and carboxylic groups) .

Q. What are the hypothesized biological targets of this compound, and how are they identified?

The compound’s azepane and aromatic moieties suggest interactions with enzymes or receptors involved in neurological or metabolic pathways. In silico docking (e.g., AutoDock Vina) predicts binding affinity for targets like monoamine oxidases or kinase enzymes. In vitro assays (e.g., enzyme inhibition IC50) validate these predictions .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what factors influence reaction efficiency?

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis: Use of coupling agents (EDC/HOBt) improves amide bond formation .
  • Temperature control: Reactions at 60–80°C balance speed and byproduct minimization.
    Data-driven optimization: Design of Experiments (DoE) models correlate variables (pH, temperature) with yield .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Assay standardization: Control variables like buffer pH (7.4 vs. 6.8) and incubation time .
  • Metabolic stability: Test compound stability in liver microsomes to account for degradation .
  • Structural analogs: Compare activity with derivatives (e.g., fluorinated or brominated analogs) to identify pharmacophore contributions .

Q. What computational methods are used to predict reactive properties and intramolecular interactions?

  • DFT calculations: Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Dynamics (MD): Simulates solvation effects and ligand-protein binding stability .
  • ALIE (Average Local Ionization Energy) surfaces: Identify electrophilic/nucleophilic sites for reaction planning .

Q. How does the compound’s coordination chemistry with transition metals enhance its bioactivity?

The carboxylic acid and amide groups act as chelating agents for metals like Cu(II) or Zn(II). Coordination complexes are synthesized in ethanolic solutions and characterized via UV-Vis (d-d transitions) and EPR. Enhanced bioactivity (e.g., antimicrobial) is attributed to metal-induced radical scavenging or DNA intercalation .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during in vitro testing?

  • Derivatization: Introduce hydrophilic groups (e.g., PEGylation) via esterification of the carboxylic acid .
  • Nanoparticle encapsulation: Use PLGA or liposomes to improve bioavailability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies: Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, followed by LC-MS to identify degradation products .
  • Plasma stability assays: Incubate with human plasma and quantify remaining parent compound via UPLC .

Comparative and Mechanistic Analysis

Q. How does substituting the azepane ring (e.g., with piperidine) alter biological activity?

Piperidine analogs exhibit reduced steric bulk, potentially improving target binding. In vitro cytotoxicity assays (MTT) and molecular docking quantify these effects. For example, azepane derivatives may show higher IC50 against cancer cells due to enhanced membrane permeability .

Q. What mechanistic insights explain its neuroprotective or cytotoxic effects?

  • ROS modulation: Measure intracellular ROS levels (DCFH-DA assay) to link antioxidant activity to neuroprotection .
  • Apoptosis markers: Western blotting for caspase-3/9 activation clarifies cytotoxic pathways .

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